Cas no 690643-67-5 (N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide)

N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide is a specialized organic compound featuring a bromo-fluorophenyl moiety linked to a benzamide core via a sulfonamide bridge. Its structural complexity, incorporating halogen and sulfonamide functional groups, suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of bromine and fluorine enhances electrophilic reactivity, facilitating further derivatization, while the dimethylbenzenesulfonamido group may contribute to improved solubility and binding affinity. This compound is suited for research applications, including drug discovery and structure-activity relationship studies, where precise molecular modifications are critical. Its well-defined structure ensures reproducibility in synthetic workflows.
N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide structure
690643-67-5 structure
Product Name:N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide
CAS No:690643-67-5
MF:C21H18BrFN2O3S
MW:477.346626758575
CID:5419912
Update Time:2025-05-21

N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromo-2-fluorophenyl)-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide
    • N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide
    • Inchi: 1S/C21H18BrFN2O3S/c1-13-3-4-14(2)20(11-13)29(27,28)25-17-8-5-15(6-9-17)21(26)24-19-10-7-16(22)12-18(19)23/h3-12,25H,1-2H3,(H,24,26)
    • InChI Key: NTVDVNJSQOXBQS-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Br)C=C1F)(=O)C1=CC=C(NS(C2=CC(C)=CC=C2C)(=O)=O)C=C1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3394-1428-1mg
N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide
690643-67-5
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$54.0 2023-09-11
A2B Chem LLC
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N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide
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N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide Related Literature

Additional information on N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide

Professional Introduction to N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide (CAS No. 690643-67-5)

N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 690643-67-5, represents a novel molecular entity with a unique structural framework that has been designed to exhibit specific biological activities. The presence of both bromine and fluorine substituents in its aromatic ring system, coupled with the sulfonamido functional group, makes it a promising candidate for further exploration in drug discovery and development.

The structural composition of N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide is meticulously crafted to optimize its pharmacological properties. The bromo and fluoro groups are known to enhance the metabolic stability and binding affinity of molecules, while the sulfonamido moiety is a well-established pharmacophore that contributes to the compound's interaction with biological targets. This combination of features positions the compound as a versatile tool for investigating various therapeutic pathways.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological processes by interacting with specific enzymes and receptors. N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide has been studied for its potential to interact with targets involved in inflammation, cancer, and neurodegenerative diseases. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes, suggesting its utility as an lead compound for further medicinal chemistry optimization.

The sulfonamido group in N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide is particularly noteworthy, as it is a common feature in many bioactive molecules. This functional group is known to facilitate hydrogen bonding interactions with biological targets, thereby enhancing the binding affinity and selectivity of small molecules. The dimethyl substitution on the benzenesulfonamido moiety further fine-tunes the electronic properties of the molecule, making it more suitable for specific interactions with biological targets.

The synthesis of N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, has been crucial in achieving the desired molecular structure. These synthetic methodologies not only highlight the compound's complexity but also underscore the expertise required to produce it on a scalable basis.

In the context of drug discovery, N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide serves as a valuable scaffold for generating novel derivatives with enhanced pharmacological properties. By modifying various parts of its structure, researchers can explore different biological pathways and identify compounds with improved efficacy and reduced side effects. The flexibility offered by this molecular framework makes it an attractive candidate for further exploration in medicinal chemistry.

The potential applications of N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use in chemical biology studies, where it can be employed as a tool to investigate enzyme mechanisms and receptor interactions. Additionally, this compound may find applications in agrochemicals and material science due to its ability to interact with biological systems.

The ongoing research into N-(4-bromo-2-fluorophenyl)-4-(2,5-dimethylbenzenesulfonamido)benzamide underscores its significance as a molecular entity with diverse potential applications. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in advancing therapeutic strategies and scientific knowledge. The combination of innovative synthetic methods and rigorous biological evaluation ensures that this compound remains at the forefront of pharmaceutical research.

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